molecular formula C8H12N2O3 B13581714 5-Isopropoxymethyl-1H-pyrazole-3-carboxylic acid

5-Isopropoxymethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B13581714
M. Wt: 184.19 g/mol
InChI Key: XGBWUMJGBYRILZ-UHFFFAOYSA-N
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Description

5-Isopropoxymethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, in particular, features an isopropoxymethyl group at the 5-position and a carboxylic acid group at the 3-position of the pyrazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxymethyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of suitable hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of isopropoxymethyl hydrazine with ethyl acetoacetate under reflux conditions, followed by acid hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of catalysts such as palladium or copper can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxymethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Isopropoxymethyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Isopropoxymethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the final product derived from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 1-Phenyl-3-carbethoxypyrazolone

Uniqueness

5-Isopropoxymethyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxymethyl group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

5-(propan-2-yloxymethyl)-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H12N2O3/c1-5(2)13-4-6-3-7(8(11)12)10-9-6/h3,5H,4H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

XGBWUMJGBYRILZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=CC(=NN1)C(=O)O

Origin of Product

United States

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